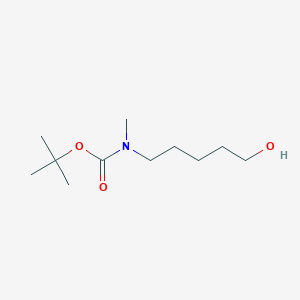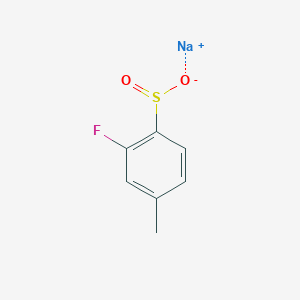
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol is a chemical compound that features a boronic ester group attached to a cyclohexanol moiety. This compound exists as a mixture of diastereomers, meaning it has multiple stereoisomers that are not mirror images of each other. The presence of the boronic ester group makes it a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Borylation of Cyclohexan-1-ol: The compound can be synthesized by the borylation of cyclohexan-1-ol using bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically requires heating under an inert atmosphere to prevent oxidation.
Grignard Reaction:
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process where cyclohexan-1-ol and bis(pinacolato)diboron are reacted in a controlled environment.
Continuous Flow Process: Some manufacturers may use a continuous flow process to ensure consistent quality and yield.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation: The cyclohexanol moiety can be oxidized to cyclohexanone using oxidizing agents like chromium trioxide or Dess-Martin periodinane.
Reduction: The boronic ester group can be reduced to a boronic acid using reagents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., sodium carbonate), and an organic solvent (e.g., toluene).
Oxidation: Chromium trioxide in acetic acid, Dess-Martin periodinane in dichloromethane.
Reduction: Hydrogen gas, palladium on carbon catalyst, methanol solvent.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Cyclohexanone: From the oxidation of cyclohexanol.
Boronic Acid: From the reduction of the boronic ester group.
Scientific Research Applications
Chemistry: The compound is extensively used in organic synthesis, particularly in cross-coupling reactions to create complex organic molecules. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic potential in various diseases. Industry: It is used in the production of materials, such as polymers and advanced materials for electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its participation in Suzuki-Miyaura cross-coupling reactions. The boronic ester group facilitates the formation of carbon-carbon bonds by reacting with halides or triflates in the presence of a palladium catalyst. The mechanism involves oxidative addition, transmetalation, and reductive elimination steps.
Molecular Targets and Pathways Involved:
Palladium Catalyst: Acts as a mediator in the cross-coupling reaction.
Halides/Triflates: Serve as electrophiles that react with the boronic ester group.
Carbon-Carbon Bond Formation: The key step in the synthesis of biaryl compounds.
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Similar structure but with a phenol group instead of cyclohexanol.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic ester with an isopropoxy group.
Uniqueness:
Cyclohexanol Moiety: The presence of the cyclohexanol group in 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol makes it distinct from other boronic esters, providing unique reactivity and applications in organic synthesis.
Properties
CAS No. |
2241877-55-2 |
|---|---|
Molecular Formula |
C12H23BO3 |
Molecular Weight |
226.12 g/mol |
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H23BO3/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
NCJFYYATLYGKCA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCC(CC2)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




